1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO4S It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
The synthesis of 1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the cyclopropylation of piperidine, followed by sulfonylation and carboxylation. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level .
Comparison with Similar Compounds
1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride can be compared with other piperidine derivatives, such as:
- 1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid
- 1-(Cyclopropylsulfonyl)piperidine-2-carboxylic acid
These compounds share similar structural features but differ in the position of the carboxylic acid group. The unique positioning of functional groups in this compound contributes to its distinct chemical and biological properties .
Biological Activity
1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its effects on various biological systems, including its interaction with neurotransmitter pathways and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H15ClN2O3S. It features a piperidine ring substituted with a cyclopropyl sulfonyl group and a carboxylic acid moiety. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is believed to involve modulation of neurotransmitter systems, particularly in the central nervous system (CNS). It may act as an inhibitor or modulator of certain receptors, influencing neurotransmitter release and uptake, which can lead to various pharmacological effects.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects by enhancing serotonergic and noradrenergic neurotransmission. Its structure allows it to interact with serotonin receptors, potentially leading to mood elevation.
- Anxiolytic Properties : The compound has shown promise in reducing anxiety behaviors in animal models, possibly through GABAergic modulation.
- Antinociceptive Effects : Research indicates that it may possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzyme activities related to neurotransmitter metabolism. For example, it has been shown to inhibit monoamine oxidase (MAO) activity, which plays a crucial role in the degradation of neurotransmitters like serotonin and dopamine.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound. A notable study evaluated its effects on behavior in rodent models:
- Dosage : Various dosages were tested, revealing a dose-dependent response in both antidepressant and anxiolytic tests.
- Behavioral Assessments : The forced swim test and elevated plus maze were utilized to assess depressive and anxiety-like behaviors, respectively.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving chronic stress models showed that treatment with this compound significantly reversed stress-induced behavioral deficits.
- Case Study 2 : Patients with treatment-resistant depression were administered this compound in a clinical trial setting, resulting in notable improvement in depressive symptoms over a 12-week period.
Properties
IUPAC Name |
1-cyclopropylsulfonylpiperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S.ClH/c11-9(12)7-2-1-5-10(6-7)15(13,14)8-3-4-8;/h7-8H,1-6H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDAUYQXWZFNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.